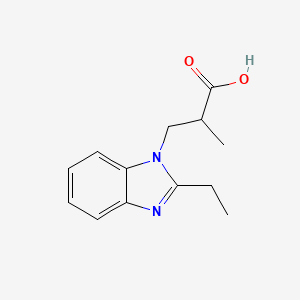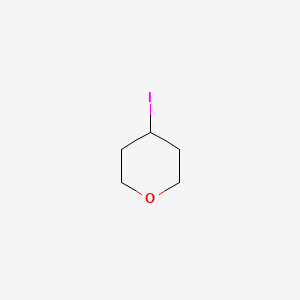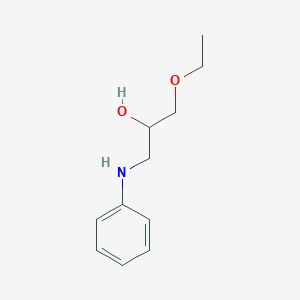
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound this compound is of particular interest due to its potential biological activities and its use as an intermediate in the synthesis of other complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid typically involves the following steps:
-
Formation of the Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions. For example, 2-ethyl-o-phenylenediamine can be reacted with formic acid to form 2-ethyl-benzimidazole.
-
Alkylation: : The 2-ethyl-benzimidazole is then subjected to alkylation with a suitable alkyl halide, such as 2-bromo-2-methylpropionic acid, in the presence of a base like potassium carbonate. This step introduces the 2-methyl-propionic acid moiety to the benzimidazole core.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or to form more complex structures.
-
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the benzimidazole ring or the propionic acid moiety.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where the benzimidazole nitrogen can be substituted with various electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives, which are important in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets, such as enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.
作用機序
The mechanism of action of 3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity or modulating their function. Additionally, the compound can interact with cellular receptors, triggering signaling pathways that lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-Ethyl-benzimidazole: A simpler benzimidazole derivative with similar biological activities but lacking the propionic acid moiety.
3-(2-Methyl-benzimidazol-1-yl)-propionic acid: A structurally similar compound with a methyl group instead of an ethyl group on the benzimidazole ring.
Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with a carboxylic acid group at the 2-position.
Uniqueness
3-(2-Ethyl-benzoimidazol-1-yl)-2-methyl-propionic acid is unique due to the presence of both the ethyl group on the benzimidazole ring and the 2-methyl-propionic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
435342-07-7 |
|---|---|
分子式 |
C13H17ClN2O2 |
分子量 |
268.74 g/mol |
IUPAC名 |
3-(2-ethylbenzimidazol-1-yl)-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O2.ClH/c1-3-12-14-10-6-4-5-7-11(10)15(12)8-9(2)13(16)17;/h4-7,9H,3,8H2,1-2H3,(H,16,17);1H |
InChIキー |
BFZJWLVVXCJRNO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O |
正規SMILES |
CCC1=NC2=CC=CC=C2N1CC(C)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 4-[4-(methoxycarbonyl)benzyl]piperazine-1-carboxylate](/img/structure/B1306223.png)
![2-[(2,6-Dimethyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306224.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]aniline](/img/structure/B1306226.png)

![4-[(4-Fluorophenyl)amino]butan-1-ol](/img/structure/B1306232.png)



